Cas no 914348-96-2 (1-Boc-7-Methyl-3-formylindole)

1-Boc-7-Methyl-3-formylindole is a protected indole derivative featuring a Boc (tert-butoxycarbonyl) group at the 1-position and a formyl group at the 3-position, with a methyl substituent at the 7-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the formyl group provides a reactive site for further functionalization. The methyl substitution at the 7-position can influence electronic and steric properties, making it valuable for tailored synthetic applications. Its well-defined structure ensures reproducibility in complex reaction sequences.
1-Boc-7-Methyl-3-formylindole structure
1-Boc-7-Methyl-3-formylindole structure
Product Name:1-Boc-7-Methyl-3-formylindole
CAS No:914348-96-2
MF:C15H17NO3
MW:259.300384283066
MDL:MFCD05864698
CID:796629
PubChem ID:40428523
Update Time:2025-06-25

1-Boc-7-Methyl-3-formylindole Chemical and Physical Properties

Names and Identifiers

    • 1-Boc-7-Methyl-3-formylindole
    • 1H-INDOLE-1-CARBOXYLIC ACID,3-FORMYL-7-METHYL-,1,1-DIMETHYLETHYL ESTER
    • tert-Butyl 3-formyl-7-methyl-1H-indole-1-carboxylate
    • OR1667
    • tert-Butyl3-formyl-7-methyl-1H-indole-1-carboxylate
    • 914348-96-2
    • FT-0769744
    • tert-butyl 3-formyl-7-methylindole-1-carboxylate
    • 7-METHYL-3-FORMYLINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • 1H-Indole-1-carboxylicacid,3-formyl-7-methyl-,1,1-dimethylethyl ester
    • 7-Methylindole-3-carboxaldehyde, N-BOC protected
    • FWPJROWZWYJFIG-UHFFFAOYSA-N
    • DTXSID50654310
    • AKOS015836966
    • SCHEMBL15902421
    • DS-0059
    • CS-0319122
    • DB-001631
    • MDL: MFCD05864698
    • Inchi: 1S/C15H17NO3/c1-10-6-5-7-12-11(9-17)8-16(13(10)12)14(18)19-15(2,3)4/h5-9H,1-4H3
    • InChI Key: FWPJROWZWYJFIG-UHFFFAOYSA-N
    • SMILES: O(C(N1C=C(C=O)C2C=CC=C(C)C1=2)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 259.12100
  • Monoisotopic Mass: 259.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 48.3Ų

Experimental Properties

  • Density: 1.12
  • Boiling Point: 396.1°C at 760 mmHg
  • Flash Point: 193.3°C
  • Refractive Index: 1.548
  • PSA: 48.30000
  • LogP: 3.54540

1-Boc-7-Methyl-3-formylindole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-Boc-7-Methyl-3-formylindole Production Method

1-Boc-7-Methyl-3-formylindole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:914348-96-2)1-Boc-7-Methyl-3-formylindole
Order Number:A860434
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:24
Price ($):782.0
Email:sales@amadischem.com

Additional information on 1-Boc-7-Methyl-3-formylindole

Professional Introduction to Compound with CAS No. 914348-96-2 and Product Name: 1-Boc-7-Methyl-3-formylindole

The compound with the CAS number 914348-96-2 and the product name 1-Boc-7-Methyl-3-formylindole represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and synthetic organic chemistry. The presence of both a Boc (tert-butoxycarbonyl) protecting group and a formyl functional group makes it a versatile intermediate, particularly in the synthesis of biologically active molecules.

One of the most compelling aspects of 1-Boc-7-Methyl-3-formylindole is its utility in constructing complex heterocyclic frameworks. Indole derivatives are well-documented for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The Boc group in this compound serves as an essential protecting group for amine functionalities, allowing for selective modifications without unwanted side reactions. This feature is particularly valuable in multi-step syntheses where precise control over reaction outcomes is critical.

Recent research has highlighted the importance of 1-Boc-7-Methyl-3-formylindole in the development of novel therapeutic agents. For instance, studies have demonstrated its role as a precursor in the synthesis of indole-based inhibitors targeting specific enzyme pathways involved in disease progression. The formyl group provides a reactive site for further functionalization, enabling the creation of diverse derivatives with tailored biological activities. Such modifications are crucial for optimizing drug efficacy and minimizing off-target effects.

The structural motif of 1-Boc-7-Methyl-3-formylindole also aligns with emerging trends in medicinal chemistry, where scaffold hopping and structural diversification are key strategies for discovering new drugs. The indole core is a privileged structure that has been extensively explored for its pharmacological potential. By incorporating functional groups such as the formyl and Boc protecting groups, chemists can fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

In addition to its pharmaceutical applications, 1-Boc-7-Methyl-3-formylindole has shown promise in materials science. The indole scaffold is known to exhibit interesting electronic properties, making it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs). The Boc group enhances stability during storage and handling, which is essential for industrial applications where long-term reliability is paramount. This dual functionality positions the compound as a valuable building block across multiple disciplines.

The synthesis of 1-Boc-7-Methyl-3-formylindole typically involves multi-step organic transformations, starting from commercially available precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated formylation, have been employed to construct the indole core efficiently. These techniques not only improve yield but also enhance scalability, making it feasible for large-scale production. The precision required in these syntheses underscores the compound's importance as a high-value intermediate.

From a research perspective, 1-Boc-7-Methyl-3-formylindole serves as a platform for exploring new chemical reactions and catalytic systems. The interplay between different functional groups within the molecule provides opportunities for developing innovative synthetic strategies. For example, recent studies have explored the use of this compound in asymmetric synthesis to produce enantiomerically pure indole derivatives, which are often required for pharmaceutical applications due to their enhanced biological activity.

The growing interest in 1-Boc-7-Methyl-3-formylindole is also reflected in its increasing demand across academic and industrial research settings. Collaborative efforts between chemists and biologists have led to novel insights into how structural modifications affect biological outcomes. This interdisciplinary approach is crucial for translating laboratory discoveries into tangible therapeutic benefits. As such, compounds like 1-Boc-7-Methyl-3-formylindole are expected to play a pivotal role in future drug discovery initiatives.

In conclusion, 1-Boc-7-Methyl-3-formylindole (CAS No. 914348-96-2) exemplifies the intersection of innovation and utility in modern chemical research. Its unique structural features make it an indispensable tool for synthetic chemists working on complex molecules with significant pharmacological potential. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly remain at the forefront of scientific exploration, driving advancements that benefit society.

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Amadis Chemical Company Limited
(CAS:914348-96-2)1-Boc-7-Methyl-3-formylindole
A860434
Purity:99%
Quantity:25g
Price ($):782.0
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